Product packaging for 6-(3-nitrophenyl)-2H-pyran-2-one(Cat. No.:)

6-(3-nitrophenyl)-2H-pyran-2-one

Cat. No.: B3744342
M. Wt: 217.18 g/mol
InChI Key: PLIGUVVZWLLPNV-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)-2H-pyran-2-one is a chemical compound of interest in organic and materials science research. This molecule features a 2H-pyran-2-one core scaffold substituted with a 3-nitrophenyl group, a structure known to be a versatile intermediate for synthesizing more complex organic molecules . While specific biological data for this compound may be limited, analogous 2H-pyran-2-one and Schiff base derivatives are frequently investigated for their potential physiological activities, which include antimicrobial and anticancer properties . Related compounds are also studied for their utility in developing nonlinear optical materials and electroluminescent materials . The nitrophenyl moiety can be a key functional group for further chemical transformations, making this compound a valuable building block in medicinal chemistry and materials science research programs. The structural characterization of similar compounds is typically confirmed using advanced analytical techniques such as FT-IR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction . This product is intended for research and development purposes only and is not for drug, household, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7NO4 B3744342 6-(3-nitrophenyl)-2H-pyran-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(3-nitrophenyl)pyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11-6-2-5-10(16-11)8-3-1-4-9(7-8)12(14)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIGUVVZWLLPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 3 Nitrophenyl 2h Pyran 2 One and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies for the 2H-Pyran-2-one System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. youtube.comyoutube.com For the 2H-pyran-2-one system, a primary disconnection strategy involves breaking the ring at the ester linkage (C2-O1) and the C3-C4 bond. This approach identifies key synthons that can be assembled through well-established chemical reactions.

A common retrosynthetic pathway for a generic 2H-pyran-2-one involves a disconnection that leads back to a 1,5-dicarbonyl compound or a related precursor. This intermediate can then be formed through the condensation of an enolate with an α,β-unsaturated carbonyl compound. Another key strategy is the disconnection of the C5-C6 and C2-O1 bonds, which points towards a reaction between a three-carbon nucleophile and a suitable electrophile. acs.org

Specifically for 6-substituted-2H-pyran-2-ones, a logical disconnection is between the C6 of the pyran ring and the substituent. This suggests a convergent synthesis where the pyran-2-one core and the substituent-bearing fragment are prepared separately and then joined in a later step. nih.gov

Classical and Modern Approaches to the Pyran-2-one Core Synthesis

The construction of the 2H-pyran-2-one core can be achieved through various synthetic methods, ranging from classical condensation and cyclization reactions to modern catalytic processes. umich.eduresearchgate.netnih.govorgsyn.org

Condensation Reactions and Cyclization Strategies

Condensation reactions are a cornerstone of pyran-2-one synthesis. A prevalent method is the Knoevenagel condensation of a 1,3-dicarbonyl compound with an enal, which generates a 1-oxatriene intermediate that subsequently undergoes a 6π-electrocyclization to form the 2H-pyran ring. nih.gov This tandem process can be considered a formal [3+3] cycloaddition. nih.gov Various catalysts, including amines like pyrrolidine, can facilitate this reaction. nih.gov The reaction can even be performed in water, offering a greener alternative. nih.govnih.gov

Another classical approach involves the pyrolysis of coumalic acid or its salts. orgsyn.org Reductive cyclization of 5-hydroxy-2-pentynoic acid derivatives also yields the related 5,6-dihydro-2H-pyran-2-one, which can be further oxidized to the desired 2H-pyran-2-one. orgsyn.org

Intramolecular cyclization of 5-hydroxyketones is another common and effective strategy for constructing the pyran ring. nih.gov Furthermore, base-promoted domino reactions involving intermediates like α,β-unsaturated ketones and active methylene (B1212753) compounds can lead to highly functionalized 2H-pyranones. acs.org

Reaction Type Key Intermediates Advantages References
Knoevenagel Condensation/Electrocyclization1,3-dicarbonyls, enals, 1-oxatrienesVersatile, formal [3+3] cycloaddition nih.gov
PyrolysisCoumalic acid and its saltsDirect route to the core structure orgsyn.org
Reductive Cyclization5-hydroxy-2-pentynoic acid derivativesAccess to dihydro-pyranones orgsyn.org
Intramolecular Cyclization5-hydroxyketonesCommon and effective nih.gov
Domino Reactionsα,β-unsaturated ketones, active methylene compoundsAccess to highly functionalized pyranones acs.org

Ring-Closing Metathesis in Pyran-2-one Formation

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including heterocycles like pyrans. organic-chemistry.orgwikipedia.org RCM utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts), to facilitate the intramolecular reaction of two terminal alkenes, forming a cyclic alkene and releasing ethylene. organic-chemistry.orgwikipedia.org

In the context of pyran-2-one synthesis, RCM can be applied to appropriately substituted diene precursors. For instance, a diene-containing ester can undergo RCM to form a 5,6-dihydro-2H-pyran-2-one ring. Subsequent oxidation can then introduce the C3-C4 double bond to yield the final 2H-pyran-2-one. The choice of catalyst generation (first or second generation Grubbs' or Hoveyda-Grubbs catalysts) can influence the reaction's efficiency and functional group tolerance. organic-chemistry.orgbeilstein-journals.org While highly effective for many ring systems, the application of RCM to generate the 2H-pyran-2-one core directly from an acyclic precursor is less common than condensation methods but offers a valuable alternative for specific substitution patterns. nih.govresearchgate.net

Catalyst Type Precursor Structure Key Features References
Grubbs' Catalysts (1st & 2nd Gen)Acyclic diene estersForms cyclic alkenes, releases ethylene organic-chemistry.orgwikipedia.org
Hoveyda-Grubbs CatalystsAcyclic diene estersIncreased stability and functional group tolerance organic-chemistry.org

Targeted Synthesis of 6-(3-nitrophenyl)-2H-pyran-2-one

The synthesis of the specific target molecule, this compound, requires a strategy that allows for the precise installation of the 3-nitrophenyl group at the C6 position of the pyran-2-one ring.

Precursor Synthesis and Regioselective Functional Group Transformations

The synthesis of precursors for 6-substituted pyran-2-ones often involves the construction of a linear chain that already contains the necessary carbon skeleton and functional groups for cyclization. For a 6-aryl substituted pyran-2-one, a common precursor is a β-keto ester or a related 1,3-dicarbonyl compound that can be condensed with a cinnamaldehyde (B126680) derivative.

In the case of this compound, a suitable precursor would be an activated carbonyl compound that can react with 3-nitro-cinnamaldehyde. For example, the reaction of ethyl acetoacetate (B1235776) with 3-nitro-cinnamaldehyde in the presence of a base would lead to an intermediate that, upon cyclization and dehydration, could form the desired product.

Regioselective transformations are crucial. For instance, if starting from a pre-formed pyran-2-one, electrophilic substitution reactions like nitration tend to occur at the C3 and C5 positions, making this a less direct route for C6-functionalization. clockss.org Therefore, building the ring with the C6 substituent already in place is generally a more efficient strategy.

Coupling Reactions for the Incorporation of the Nitrophenyl Moiety

Transition metal-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon bonds, including the attachment of aryl groups to heterocyclic cores. organic-chemistry.orgyoutube.com Reactions like the Suzuki, Stille, or Heck couplings are widely used for this purpose.

For the synthesis of this compound, a Suzuki coupling reaction could be employed. mdpi.com This would involve the reaction of a 6-halo-2H-pyran-2-one (e.g., 6-bromo-2H-pyran-2-one) with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. The success of such a coupling would depend on the stability of the 6-halo-pyranone precursor and the optimization of the reaction conditions to favor the cross-coupling over potential side reactions.

Alternatively, a Negishi coupling using an organozinc reagent or a Stille coupling with an organotin reagent could also be considered. The choice of coupling reaction often depends on the availability of the starting materials and the functional group tolerance of the specific catalytic system. The electronic nature of the aryl ring, including the presence of an electron-withdrawing nitro group, can influence the reaction's efficiency. acs.org

Coupling Reaction Pyran-2-one Precursor Arylating Agent Catalyst System References
Suzuki Coupling6-halo-2H-pyran-2-one3-nitrophenylboronic acidPalladium catalyst (e.g., Pd(PPh3)4) and base mdpi.com
Stille Coupling6-halo-2H-pyran-2-one3-nitrophenyltrialkylstannanePalladium catalyst organic-chemistry.org
Heck Coupling2H-pyran-2-one3-nitro-iodobenzenePalladium catalyst and base organic-chemistry.org

Advanced Catalytic Approaches in 2H-Pyran-2-one Synthesis

Recent progress in synthetic organic chemistry has led to the development of powerful catalytic systems that facilitate the construction of the 2H-pyran-2-one ring system with high degrees of control and efficiency. These methods are broadly categorized into transition-metal catalyzed reactions and organocatalytic transformations, each offering unique advantages in terms of substrate scope and reaction mechanism.

Transition-metal catalysis provides a robust platform for the synthesis of 2H-pyran-2-ones through annulation reactions, which involve the formation of a ring from two or more components. These reactions often proceed via the activation of otherwise inert C-H bonds, offering an atom-economical route to complex heterocyclic structures. researchgate.netnih.gov

A notable strategy involves the transition metal-catalyzed carbene insertion to activate sp2 C-H bonds. researchgate.netrsc.org For instance, rhodium(III) and iridium(III) have been effectively used to catalyze C-H functionalizations, enabling the construction of various heterocyclic frameworks. researchgate.net Palladium catalysts are also widely employed in annulation reactions. For example, Pd(TFA)₂ has been used in aerobic [4+1] annulation for the synthesis of pyrroles, a strategy whose principles can be extended to oxygen heterocycles. mdpi.com These methods often utilize directing groups to achieve high regioselectivity in C-H activation. researchgate.netrsc.org The general approach involves the coordination of the metal to a directing group on one of the substrates, followed by C-H activation and subsequent annulation with a coupling partner. While specific examples leading directly to this compound are not prevalent in the reviewed literature, the synthesis of various α-pyrones using this methodology demonstrates its potential. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 1: Examples of Transition-Metal Catalyzed Annulation Reactions for Pyranone Synthesis

CatalystSubstrate 1Substrate 2Product TypeKey Features
Rh(III)cis-Stilbene AcidsSulfoxonium Ylidesα-PyronesC(sp2)-H activation, high atom economy. researchgate.netrsc.org
Pd(TFA)₂α-Alkenyl-dicarbonylsPrimary AminesPyrroles (related heterocycle)Aerobic [4+1] annulation, cascade reaction. mdpi.com
Ag(I)Propargyl Vinyl Ethers-2H-PyransCatalyzed propargyl-Claisen rearrangement followed by electrocyclization. organic-chemistry.org

This table presents examples of catalytic systems applicable to the synthesis of pyranone and related heterocyclic cores.

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of 2H-pyran-2-ones, aligning with the principles of green chemistry. nih.gov Among organocatalysts, N-Heterocyclic Carbenes (NHCs) have gained prominence for their unique ability to generate highly reactive intermediates from simple starting materials. nih.govresearchgate.net

NHC catalysis has revolutionized the synthesis of 2-pyrones by providing efficient and selective methods for their construction. nih.govresearchgate.net A widely used strategy is the NHC-catalyzed [3+3] annulation of alkynyl esters with enolizable ketones. nih.govacs.orgorganic-chemistry.org In this process, the NHC catalyst activates the alkynyl ester to form a key α,β-unsaturated acyl azolium intermediate. nih.govresearchgate.net This intermediate then reacts with an enolizable ketone, such as a β-ketoester, in a formal [3+3] cycloaddition to furnish the functionalized 2H-pyran-2-one ring system. researchgate.netnih.govacs.org This protocol is characterized by its mild, metal-free conditions, broad substrate scope, and high regioselectivity. nih.govorganic-chemistry.org To synthesize this compound via this route, a β-ketoester bearing a 3-nitrophenyl group would be a suitable starting material.

The reaction conditions for NHC-catalyzed annulations are typically optimized with respect to the choice of NHC precatalyst, base, and solvent. For example, studies have shown that using Cs₂CO₃ as the base in acetonitrile (B52724) (CH₃CN) as the solvent can lead to excellent yields. organic-chemistry.org

Table 2: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation for 2H-Pyran-2-one Synthesis

NHC PrecatalystBaseSolventSubstrate 1 (Alkynyl Ester)Substrate 2 (Enolizable Ketone)YieldReference
IMes·HClCs₂CO₃CH₃CNEthyl 2-butynoateEthyl benzoylacetate93% organic-chemistry.org
Thiazolium-basedDBUTolueneVarious YnonesVarious β-keto estersup to 95% researchgate.net
Triazolium-basednBu₄NOAcTolueneVarious YnalsCyclic 1,3-dionesGood nih.gov

This table showcases representative examples of NHC-catalyzed annulation reactions, demonstrating the versatility of the method.

Besides NHCs, other organocatalysts such as 4-dimethylaminopyridine (B28879) (DMAP) have been employed. For instance, a DMAP-catalyzed [3+3] annulation of cyclopropenones with α-bromoketones provides a transition-metal-free route to 2-pyrones. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use renewable resources. youtube.comnih.gov The synthesis of this compound can be made more sustainable by adopting these principles.

A key aspect of green synthesis is the use of environmentally benign solvents. Water is considered the ultimate green solvent, and methodologies have been developed for the synthesis of 2H-pyrans in aqueous media. youtube.comnih.gov For example, Knoevenagel condensation followed by electrocyclization to form pyranocoumarins and related structures has been successfully performed in water at elevated temperatures. nih.gov Bio-based solvents, derived from renewable feedstocks, also represent a promising alternative to hazardous organic solvents. youtube.comnih.gov

The development of reusable and sustainable catalysts is another cornerstone of green chemistry. nih.gov Polymer-supported catalysts, for instance, offer a cost-effective and sustainable option as they can be easily recovered and reused. researchgate.net A polymer-supported DMAP catalyst has been developed for the one-pot synthesis of diversely substituted α-pyrones. researchgate.net Similarly, heterogeneous catalysts, which can be easily separated from the reaction mixture, are advantageous for industrial applications. nih.gov Various metal oxide nanomaterials have been investigated as sustainable, recyclable catalysts for constructing bioactive pyran derivatives through multicomponent reactions (MCRs). nih.gov MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and associated waste. nih.gov

Furthermore, sourcing starting materials from renewable feedstocks is a critical goal. youtube.com There is growing interest in synthesizing pyrone moieties from C6 aldaric acids, such as mucic acid and glucaric acid, which are derived from biomass. researchgate.net While this approach has been demonstrated for specific pyrone derivatives, its application to more complex structures like this compound remains an area for future research.

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

FeatureTraditional SynthesisGreen/Sustainable Synthesis
Solvents Often uses hazardous, volatile organic compounds (VOCs).Employs water, supercritical CO₂, or bio-based solvents. youtube.com
Catalysts May use stoichiometric reagents or toxic heavy metals. youtube.comUtilizes recyclable catalysts (e.g., polymer-supported researchgate.net), heterogeneous catalysts nih.gov, or enzymes. youtube.com
Atom Economy Often low due to multi-step processes and protecting groups. youtube.comHigh, especially in multicomponent reactions (MCRs) and cascade reactions. nih.gov
Starting Materials Typically petroleum-based. youtube.comSourced from renewable feedstocks like biomass and aldaric acids. researchgate.net
Energy May require harsh conditions (high temperature/pressure).Often proceeds under milder reaction conditions. nih.gov

Reaction Mechanisms and Chemical Reactivity of 6 3 Nitrophenyl 2h Pyran 2 One

Electrophilic and Nucleophilic Behavior of the 2H-Pyran-2-one Ring System

The 2H-pyran-2-one ring system exhibits both electrophilic and nucleophilic characteristics, making it a versatile scaffold in organic synthesis. researchgate.netresearchgate.net The electrophilic nature of the ring is attributed to the presence of the carbonyl group and the conjugated double bonds, which create electron-deficient centers susceptible to nucleophilic attack. researchgate.netumich.edu Key electrophilic sites on the 2H-pyran-2-one ring are the carbon atoms at positions 2, 4, and 6. researchgate.netumich.edu Nucleophiles can attack these positions, leading to a variety of addition and ring-opening reactions. researchgate.net

Conversely, the 2H-pyran-2-one system can also act as a nucleophile, particularly at the C-5 position. researchgate.net The electron density at this position allows it to react with various electrophiles. This dual reactivity allows for the construction of a wide range of heterocyclic compounds. researchgate.netresearchgate.net The polarization of the 2H-pyran-2-one diene system, however, is generally weak, which can result in low regioselectivity in some reactions. chim.it

Reactivity Profile of the Nitrophenyl Substituent and Its Influence on the Pyranone Core

The 3-nitrophenyl substituent significantly influences the reactivity of the 6-(3-nitrophenyl)-2H-pyran-2-one molecule. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. chim.it This deactivation also impacts the pyranone core, potentially increasing its susceptibility to nucleophilic attack by further withdrawing electron density from the ring system.

Nitro Group Transformations and Reductions

The nitro group on the phenyl ring is a key functional handle that can be transformed into various other functional groups, most notably through reduction to an amino group. This transformation dramatically alters the electronic properties of the substituent, converting it from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com This change in electronic nature, in turn, modifies the reactivity of the entire molecule.

Several methods are available for the reduction of aromatic nitro groups to amines, including: masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel with hydrogen gas is a common and efficient method. wikipedia.orgcommonorganicchemistry.com

Metal and Acid: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Reagents like sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride can also effectively reduce nitro groups. wikipedia.org Lithium aluminum hydride (LiAlH4), while a powerful reducing agent, is generally not used for the reduction of aromatic nitro compounds to amines as it tends to form azo compounds. masterorganicchemistry.comwikipedia.org

The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure selective reduction of the nitro group. commonorganicchemistry.com For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The reduction of the nitro group to a hydroxylamine (B1172632) is another important transformation, which can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or Raney nickel with hydrazine (B178648) at low temperatures. wikipedia.org

Aromatic Ring Functionalization and Derivatization

The presence of the nitro group directs further electrophilic substitution on the phenyl ring to the meta position relative to the nitro group. However, due to the strong deactivating nature of the nitro group, these reactions generally require harsh conditions.

A more versatile approach to functionalizing the aromatic ring is through the transformation of the nitro group. Once reduced to an amine, the resulting amino group strongly activates the ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. This allows for a wide range of functionalization reactions, including halogenation, nitration, and sulfonation, under milder conditions. The amino group itself can also be diazotized and subsequently replaced by a variety of other functional groups, further expanding the synthetic utility of the molecule.

Rearrangement Reactions and Tautomerism within the this compound Framework

2H-pyran-2-one and its derivatives can undergo various rearrangement reactions. researchgate.net These rearrangements often involve the opening of the pyran ring upon treatment with nucleophilic reagents like amines, hydrazines, or hydroxylamine, leading to the formation of different heterocyclic systems. researchgate.net For example, photochemical irradiation of 4H-pyran-4-ones can lead to their rearrangement into isomeric 2H-pyran-2-ones. rsc.org Additionally, sigmatropic rearrangements, such as 1,5-sigmatropic hydrogen shifts, have been observed in 2-pyrones. acs.org

Tautomerism, the interconversion of structural isomers, is a relevant concept for the 2H-pyran-2-one framework, although the specific tautomeric equilibria for this compound are not extensively detailed in the provided context. In general, heterocyclic compounds can exist in different tautomeric forms, and this equilibrium can be influenced by factors such as substituents and the solvent. acs.orgresearchgate.netnih.gov For instance, 2-hydroxypyridine (B17775) exists in equilibrium with its 2-pyridone tautomer, and the position of this equilibrium is affected by the solvent and substituents. researchgate.netyoutube.com The presence of the nitrophenyl group could influence the tautomeric preferences of the pyranone ring in this compound.

Cycloaddition Reactions of this compound

2H-pyran-2-ones are well-known to participate in cycloaddition reactions, particularly [4+2] cycloadditions or Diels-Alder reactions. researchgate.netrsc.orgrsc.org In these reactions, the 2H-pyran-2-one ring can act as the diene component. researchgate.netrsc.org

Diels-Alder Reactions as a Diene or Dienophile

In Diels-Alder reactions, 2H-pyran-2-ones typically function as the diene, reacting with a variety of dienophiles. researchgate.netrsc.org The reactivity of the 2H-pyran-2-one as a diene is influenced by the substituents on the ring. chim.itrsc.orgrsc.org Electron-donating groups on the pyranone ring generally enhance its reactivity towards electron-poor dienophiles in normal-electron-demand Diels-Alder reactions. chim.it Conversely, electron-withdrawing groups on the pyranone can favor inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. researchgate.net

The 3-nitrophenyl group at the 6-position of this compound is electron-withdrawing. This would suggest that the molecule might be a suitable diene for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. Computational studies have shown that in reactions with certain dienophiles, 2H-pyran-2-ones can act as electrophiles. researchgate.net

The initial cycloadducts formed in Diels-Alder reactions of 2H-pyran-2-ones often undergo a subsequent elimination of carbon dioxide to form aromatic products. chim.it For example, the reaction of 2H-pyran-2-ones with alkynes yields substituted aniline (B41778) derivatives after the elimination of CO2 from the initial bicyclic adduct. rsc.orgrsc.org

While 2H-pyran-2-ones predominantly act as dienes, the possibility of them acting as dienophiles is less common but has been observed in specific contexts, such as in reactions with highly reactive dienes. nih.gov However, the primary role of the 2H-pyran-2-one system in Diels-Alder reactions is that of a 4π-electron component. masterorganicchemistry.com

Table of Reaction Types and Key Features

Reaction TypeRole of 2H-Pyran-2-oneKey Features and Influencing Factors
Nucleophilic Attack Electrophile (at C2, C4, C6)Presence of electron-withdrawing groups enhances reactivity. Can lead to ring-opening. researchgate.netumich.edu
Electrophilic Attack Nucleophile (at C5)Electron density at C5 allows reaction with electrophiles. researchgate.net
Nitro Group Reduction N/ACan be reduced to an amine using various methods (catalytic hydrogenation, metal/acid). masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com
Aromatic Substitution N/ANitro group is meta-directing and deactivating. The corresponding amino group is ortho-, para-directing and activating.
Rearrangements SubstrateCan undergo photochemical rearrangements and sigmatropic shifts. Ring-opening with nucleophiles. researchgate.netrsc.orgacs.org
Diels-Alder Cycloaddition DieneReacts with dienophiles. Substituents influence reactivity and electron demand. Often followed by CO2 elimination. chim.itresearchgate.netrsc.orgrsc.org

Other Pericyclic Reactions and Their Mechanisms

Beyond its role as a diene in [4+2] cycloadditions, the 2H-pyran-2-one scaffold, and by extension this compound, is capable of engaging in other pericyclic reactions, primarily driven by photochemical activation or thermal induction. These reactions include electrocyclic ring-opening and subsequent rearrangements, as well as sigmatropic shifts.

Electrocyclic Ring-Opening:

Under photochemical conditions, 2H-pyran-2-ones can undergo a conrotatory 4π-electrocyclic ring-opening to form a transient vinylketene intermediate. This process involves the cleavage of the C-O bond and the formation of a new π-bond. For this compound, this would lead to the formation of a highly reactive ketene (B1206846) with a nitrophenyl-substituted butadiene backbone. The stereochemistry of this ring-opening is governed by the Woodward-Hoffmann rules for photochemical reactions involving 4π-electron systems. The subsequent fate of the vinylketene is highly dependent on the reaction conditions and the presence of other reagents. It can undergo intramolecular cyclization to form different products or be trapped by nucleophiles.

Photochemical Valence Isomerization:

Another significant photochemical transformation of 2-pyrones is their valence isomerization to a bicyclic lactone, specifically a 2-oxabicyclo[2.2.0]hex-5-en-3-one derivative. This reaction is a formal [2+2] cycloaddition between the C3-C4 and C5-C6 double bonds of the pyran-2-one ring. The presence of the 3-nitrophenyl group at C-6 is expected to influence the efficiency and regioselectivity of this intramolecular cycloaddition. The electron-withdrawing nature of this substituent can affect the energy levels of the molecular orbitals involved in the photochemical excitation and subsequent bond formation.

Sigmatropic Rearrangements:

Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are also plausible for 2H-pyran-2-one derivatives, particularly in their open-chain vinylketene form. For instance, a nsf.govlibretexts.org-hydride shift could occur in the vinylketene intermediate, leading to a more stable conjugated system before subsequent reactions take place. While less common for the intact pyran-2-one ring, the possibility of thermally or photochemically induced sigmatropic rearrangements should be considered, especially in complex reaction cascades. The specific substitution pattern of this compound would influence the feasibility and pathway of such rearrangements.

Pericyclic Reaction TypeConditionsKey Intermediate/ProductInfluence of 6-(3-nitrophenyl) Group
Electrocyclic Ring-OpeningPhotochemical (hν)VinylketeneThe electron-withdrawing nitro group can influence the stability and subsequent reactivity of the vinylketene intermediate.
Photochemical Valence IsomerizationPhotochemical (hν)2-Oxabicyclo[2.2.0]hex-5-en-3-oneThe substituent may affect the quantum yield and regioselectivity of the intramolecular [2+2] cycloaddition.
Sigmatropic RearrangementThermal (Δ) or Photochemical (hν)Rearranged pyran-2-one or open-chain isomerElectronic effects can alter the activation energy and preferred pathway for the migration of a σ-bond.

Chemo-, Regio-, and Stereoselectivity in Synthetic Transformations of this compound

The selectivity of synthetic transformations involving this compound is a critical aspect, determining the outcome and efficiency of a given reaction. The presence of multiple reactive sites and the potential for various reaction pathways necessitate a careful consideration of chemo-, regio-, and stereoselectivity.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary reactive sites include the diene system of the pyran-2-one ring, the ester functionality (lactone), and the nitro group on the phenyl ring.

Pericyclic vs. Nucleophilic Addition: In reactions with reagents that can act as both dienophiles and nucleophiles, the electron-deficient nature of the pyran-2-one ring, further enhanced by the 3-nitrophenyl group, can favor Diels-Alder cycloaddition over Michael-type nucleophilic addition at the C-4 position. However, under different conditions (e.g., with strong, soft nucleophiles), nucleophilic attack can become the dominant pathway.

Reactions at the Nitro Group: The nitro group itself can be a site for chemical modification, such as reduction to an amino group. The choice of reducing agent and reaction conditions is crucial to achieve selective reduction of the nitro group without affecting the pyran-2-one ring. For instance, catalytic hydrogenation with a suitable catalyst might selectively reduce the nitro group while preserving the heterocyclic core.

Regioselectivity:

Regioselectivity concerns the preference for bond formation at one position over another. In the context of this compound, this is particularly relevant in cycloaddition reactions and nucleophilic additions.

Cycloaddition Reactions: In Diels-Alder reactions with unsymmetrical dienophiles, the 6-(3-nitrophenyl) group exerts a significant directing effect. As an electron-withdrawing substituent, it deactivates the diene system, but it also influences the coefficients of the frontier molecular orbitals (HOMO and LUMO). This electronic bias generally leads to a preferred regiochemical outcome, often favoring the "para" or "ortho" adducts depending on the electronic nature of the dienophile.

Nucleophilic Attack: Nucleophilic attack on the pyran-2-one ring typically occurs at the electrophilic C-2, C-4, or C-6 positions. The 3-nitrophenyl group at C-6 enhances the electrophilicity of this position, making it a likely target for nucleophilic attack, which can lead to ring-opening or substitution reactions. The regioselectivity of such attacks will be governed by a combination of electronic and steric factors.

Stereoselectivity:

Stereoselectivity describes the preferential formation of one stereoisomer over another. For this compound, stereochemical control is important in reactions that create new chiral centers.

Diastereoselectivity in Cycloadditions: In Diels-Alder reactions, the approach of the dienophile to the diene can occur from two different faces, leading to endo or exo products. The facial selectivity is influenced by secondary orbital interactions and steric hindrance. The bulky 6-(3-nitrophenyl) group can be expected to direct the dienophile to the less hindered face of the pyran-2-one ring, leading to a high degree of diastereoselectivity.

Enantioselectivity: To achieve enantioselectivity in reactions involving the achiral this compound, the use of chiral catalysts or reagents is necessary. For example, asymmetric Diels-Alder reactions can be facilitated by chiral Lewis acids, which coordinate to the pyran-2-one or the dienophile, creating a chiral environment that favors the formation of one enantiomer over the other.

Selectivity TypeInfluencing FactorsPredicted Outcome for this compound
Chemoselectivity Electronic nature of reagents, reaction conditionsPericyclic reactions may be favored over nucleophilic additions with suitable dienophiles. Selective reduction of the nitro group is achievable with specific reagents.
Regioselectivity Electronic effects of the 3-nitrophenyl group, nature of the attacking reagentIn Diels-Alder reactions, a high degree of regioselectivity is expected with unsymmetrical dienophiles. Nucleophilic attack is likely directed towards the C-6 position.
Stereoselectivity Steric hindrance from the 3-nitrophenyl group, secondary orbital interactions, use of chiral catalystsHigh diastereoselectivity (endo/exo) in cycloadditions is anticipated. Enantioselective transformations require the use of chiral auxiliaries or catalysts.

Advanced Spectroscopic and Structural Characterization of 6 3 Nitrophenyl 2h Pyran 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific NMR data for 6-(3-nitrophenyl)-2H-pyran-2-one is not readily found, analysis of related structures provides expected chemical shift regions.

For instance, in a study on the synthesis of various 2H-pyranones, the compound 6-(3-methoxyphenyl)-2-oxo-4-(pyrrolidin-1-yl)-2H-pyran-3-carbonitrile was characterized. acs.org The protons on the phenyl ring of this analogue appeared in the range of δ 7.02–7.38 ppm, and the pyranone proton was observed at δ 6.45 ppm. acs.org For this compound, the protons of the 3-nitrophenyl group would be expected in a similar aromatic region, likely with some downfield shifting due to the electron-withdrawing nature of the nitro group. The protons on the pyran-2-one ring would also exhibit characteristic signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound based on Analogous Compounds

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-3~6.2 - 6.5d
H-4~7.4 - 7.7dd
H-5~6.8 - 7.1d
Phenyl H~7.6 - 8.5m

Note: This table is predictive and based on general values for similar structures. Actual experimental data is required for confirmation.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals of this compound, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to establish the connectivity within the pyran-2-one ring and the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connection between the pyran-2-one ring and the 3-nitrophenyl substituent, as well as for assigning quaternary carbons.

While the principles of these techniques are well-established, specific COSY, HSQC, or HMBC spectra for this compound are not available in the reviewed literature.

Solid-State NMR for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of crystalline materials. It can provide information on molecular conformation, packing, and the presence of different polymorphic forms. As no crystallographic data for this compound has been reported, there is consequently no solid-state NMR analysis available for this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of a molecule, which allows for the determination of its elemental composition. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for mass analysis.

While a specific HRMS spectrum for this compound was not found, the expected molecular ion peak [M]+ or protonated molecule [M+H]+ would correspond to the exact mass of C₁₁H₇NO₄.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern, which provides valuable information about the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the nitro group (NO₂)

Cleavage of the bond between the pyran-2-one ring and the nitrophenyl group.

Decarbonylation (loss of CO) from the pyran-2-one ring.

Retro-Diels-Alder fragmentation of the pyran-2-one ring.

A detailed analysis of these fragmentation pathways would require experimental MS/MS data, which is not currently available.

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, no crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the scientific literature.

Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions

In the absence of a crystal structure for the title compound, we can infer potential intermolecular interactions from related structures. For example, the crystal structure of methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-nitrophenyl)-4H-pyran-3-carboxylate reveals a flattened-boat conformation for the pyran ring. iucr.org In this related molecule, intermolecular N—H···N and N—H···O hydrogen bonds are significant in the crystal packing. iucr.org Another related compound, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate , also exhibits N−H···N and N−H···O hydrogen bonds, as well as C−H···π interactions.

For this compound, one would anticipate that intermolecular interactions such as C—H···O hydrogen bonds involving the carbonyl and nitro groups, as well as π-π stacking interactions between the aromatic rings, would play a crucial role in the crystal packing. However, without experimental crystallographic data, any discussion of the crystal packing and intermolecular interactions remains speculative.

Conformational Analysis in the Solid State

The molecule consists of a planar 2H-pyran-2-one ring linked to a 3-nitrophenyl group at the 6-position. The planarity of the pyranone ring is a common feature among its derivatives. iucr.org A key conformational parameter is the dihedral angle between the plane of the pyran-2-one ring and the phenyl ring. In related structures, such as 5,6-dimethyl-4-phenyl-2H-pyran-2-one, this dihedral angle has been reported to be 57.55(9)°. iucr.org For this compound, this angle will be influenced by the steric hindrance and electronic repulsion between the atoms of the two rings, as well as the potential for intermolecular packing forces.

Table 1: Expected Conformational Parameters for this compound

ParameterExpected Value/CharacteristicBasis of Expectation
Pyran-2-one Ring GeometryPlanarGeneral feature of 2H-pyran-2-one derivatives iucr.org
Phenyl Ring GeometryPlanarInherent aromaticity
Inter-ring Dihedral AngleSignificant twist from coplanaritySteric hindrance and electronic effects, similar to related compounds iucr.org
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking, dipole-dipole interactionsPresence of nitro group and aromatic rings iucr.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Tautomeric Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for probing the molecular structure of this compound. The vibrational spectrum is expected to be complex, with characteristic bands arising from the pyran-2-one ring, the nitrophenyl group, and the coupling between these moieties.

The 2H-pyran-2-one ring exhibits several characteristic vibrational modes. The lactone carbonyl (C=O) stretching vibration is typically a strong band in the IR spectrum, expected in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the pyranone ring are expected to appear in the 1550-1650 cm⁻¹ range. The C-O-C stretching vibrations of the lactone ring usually give rise to bands in the 1200-1300 cm⁻¹ region.

The 3-nitrophenyl group introduces several distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to be observed as strong bands in the IR spectrum, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aromatic C=C stretching bands will be in the 1400-1600 cm⁻¹ region, potentially overlapping with the pyranone ring vibrations.

Tautomerism in 2H-pyran-2-ones is a possibility, though for the parent compound and its simple derivatives, the lactone form is generally the most stable. In cases where tautomerism is significant, such as in hydroxy-substituted pyranones, vibrational spectroscopy can be instrumental in identifying the different tautomeric forms present in the sample. scifiniti.com For this compound, significant tautomerism is not expected.

DFT calculations are invaluable for assigning the experimental vibrational bands to specific normal modes of the molecule. By calculating the vibrational frequencies and intensities, a theoretical spectrum can be generated and compared with the experimental IR and Raman data, allowing for a detailed and accurate assignment of the observed bands. researchgate.netscifiniti.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-HStretching3000 - 3100Medium
Lactone C=OStretching1700 - 1750Strong
Aromatic/Pyranone C=CStretching1400 - 1650Medium to Strong
Nitro NO₂Asymmetric Stretching~1530Strong
Nitro NO₂Symmetric Stretching~1350Strong
Lactone C-O-CStretching1200 - 1300Medium
C-NStretching800 - 900Medium

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption spectrum (UV-Vis) of this compound is expected to be characterized by intense absorption bands in the ultraviolet and possibly the near-visible region, arising from π→π* and n→π* electronic transitions within the conjugated system. The chromophore consists of the 2H-pyran-2-one ring in conjugation with the nitrophenyl group.

The 2H-pyran-2-one itself is a chromophore, and the attachment of the nitrophenyl group at the 6-position extends the conjugation, leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyranone. The UV-Vis spectrum is anticipated to show contributions from both the pyranone and the nitrophenyl moieties.

The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), will likely dominate the spectrum. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital, are generally of lower intensity and may appear as shoulders on the main absorption bands or be obscured by them.

The nitro group, being a strong electron-withdrawing group, will significantly influence the electronic structure and the energies of the molecular orbitals. This can lead to the appearance of charge-transfer bands in the spectrum. The photophysical properties, such as fluorescence and phosphorescence, will depend on the nature of the lowest excited state and the efficiency of intersystem crossing. The presence of the nitro group often quenches fluorescence and promotes intersystem crossing to the triplet state.

Computational studies, particularly Time-Dependent DFT (TD-DFT), can be employed to predict the electronic absorption spectrum, including the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*), providing a theoretical basis for the interpretation of the experimental UV-Vis spectrum.

Table 3: Expected Electronic Transitions for this compound

Transition TypeDescriptionExpected Wavelength RegionExpected Intensity
π→πPromotion of a π electron to a π orbitalUltraviolet (200-400 nm)High (large ε)
n→πPromotion of a non-bonding electron to a π orbitalNear-UV or Visible (may be obscured)Low (small ε)
Charge TransferElectron transfer from the pyranone ring to the nitrophenyl groupUltraviolet or near-VisibleMedium to High

Computational and Theoretical Investigations of 6 3 Nitrophenyl 2h Pyran 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is extensively used to predict the properties of chemical compounds, including 6-(3-nitrophenyl)-2H-pyran-2-one and its analogs. mdpi.comsemanticscholar.orgnih.gov

For pyran-2-one derivatives, DFT calculations are typically performed using a combination of exchange-correlation functionals like B3LYP and CAM-B3LYP, along with basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p). mdpi.comsemanticscholar.org The B3LYP functional with the 6-31G(d,p) basis set is commonly employed for geometry optimization, followed by vibrational analysis to confirm that the structure corresponds to a true energy minimum. mdpi.comsemanticscholar.org

Molecular Geometry Optimization and Conformer Analysis

Molecular geometry optimization is a critical first step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. pennylane.aiarxiv.org This process minimizes the total energy of the molecule with respect to the positions of its nuclei. pennylane.ai For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformer.

The optimization is typically carried out using DFT methods, such as B3LYP/6-31G(d,p). mdpi.comsemanticscholar.org The resulting optimized geometry represents the molecule's most probable structure in the gas phase. Vibrational frequency calculations are then performed to ensure that the optimized structure is a true minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.comsemanticscholar.org

While specific optimized geometric parameters for this compound are not detailed in the provided results, studies on similar pyran derivatives confirm this standard computational approach. For instance, in a study of other 2H-pyran-2-one analogues, the B3LYP/6-31G(d,p) level of theory was used for geometric optimizations, which were confirmed to be true ground states by vibrational analysis. mdpi.com

Electronic Structure and Frontier Molecular Orbitals (FMOs) Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov For a related pyran derivative, (E)-3-[1-(2-hydroxyphenylamino)ethylidene]-6-methyl-3H-pyran-2,4-dione, DFT calculations at the B3LYP/6–311G(d,p) level determined the HOMO and LUMO energies to be -6.12 eV and -1.58 eV, respectively, resulting in an energy gap of 4.54 eV. nih.gov The HOMO was found to be localized over the entire molecule, indicating the regions that can act as electron donors, while the LUMO, acting as an electron acceptor, was similarly distributed. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also employed to predict spectroscopic properties, which can then be compared with experimental data for structure validation. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, are obtained from the second derivatives of the energy with respect to atomic displacements. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule. mdpi.comsemanticscholar.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. mdpi.com These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the molecular structure. While specific calculated spectroscopic data for this compound are not available in the search results, the methodologies are well-established for related heterocyclic compounds. nih.govmdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. mdpi.com For pyran-2-one derivatives, this can involve studying their synthesis, rearrangement reactions, or interactions with other molecules. researchgate.netnih.gov

For example, the reaction of 2H-furo[3,2-b]pyran-2-ones with various nucleophiles has been shown to depend on the nature of the attacking reagent, leading to either condensation or recyclization through different pathways. nih.gov DFT calculations can map out the potential energy surface for such reactions, identifying the most favorable pathways by calculating the activation energies associated with different transition states. mdpi.com Although specific studies on the reaction mechanisms involving this compound were not found, the general approach would involve modeling its formation or subsequent transformations to understand its chemical behavior and stability. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules. mdpi.comuantwerpen.be These simulations solve Newton's equations of motion for a system of atoms and molecules, offering a detailed view of molecular motion.

For a series of 2H-pyran-2-one analogues, MD simulations were performed for 10 nanoseconds at a temperature of 300 K and normal pressure to study their behavior in a solvent, which was modeled using a simple point charge (SPC) model for water. mdpi.com Such simulations can reveal how the solvent affects the molecule's conformation and stability. For instance, MD studies on other complex heterocyclic systems have been used to examine the stability of protein-ligand complexes, showing how the ligand remains bound and stable within an enzyme's active site over the simulation period. nih.govnih.gov

These simulations are crucial for understanding how this compound might behave in a biological or solution-phase environment, providing insights into its solubility and intermolecular interactions. mdpi.comamrita.edu

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structure. conicet.gov.arresearchgate.net These models establish a mathematical relationship between a set of molecular descriptors and the observed activity or property. researchgate.net

Molecular descriptors, which can be calculated using computational methods like DFT, quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. researchgate.netnih.gov QSAR/QSPR models are widely used in drug discovery and environmental science to screen compounds, predict their properties, and guide the design of new molecules with desired characteristics. conicet.gov.armdpi.com

While no specific QSAR/QSPR studies focusing on this compound were identified, it is a suitable candidate for such analysis. By including it in a dataset of related pyran derivatives with known properties, a QSAR/QSPR model could be developed to predict its biological activity or other properties based on its calculated theoretical descriptors. nih.gov

In Silico Screening and Virtual Ligand Design Principles

In the realm of modern drug discovery and materials science, in silico screening and virtual ligand design have emerged as indispensable tools. These computational methodologies allow for the high-throughput evaluation of chemical compounds and the rational design of novel molecules with desired properties, significantly reducing the time and cost associated with experimental research. For the compound this compound, these principles are applied to understand its structural and electronic characteristics, which are foundational to its potential interactions and applications. This section will focus on the structural parameters that are pivotal in the computational assessment of this specific molecule, rather than its biological effects.

Structural Parameter Analysis

The initial step in any in silico investigation is the thorough analysis of the compound's structural parameters. For this compound, this involves a detailed examination of its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. These parameters are typically determined through geometry optimization using quantum chemical methods, such as Density Functional Theory (DFT). The optimized structure provides a low-energy conformation that is crucial for subsequent analyses like molecular docking and dynamics simulations.

Pharmacophore Modeling and Feature Identification

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a vital tool for understanding the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitro group oxygens, suggesting these are sites prone to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the aromatic ring. Computational analysis of 2H-pyran-2-one analogues has previously identified the nitrogen atom and benzene (B151609) rings as significant molecular sites based on MEP surfaces. mdpi.comamrita.edu

Frontier Molecular Orbitals (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability. For this compound, the distribution of HOMO and LUMO across the molecule would reveal the most probable sites for charge transfer interactions. In similar nitro-containing aromatic compounds, the LUMO is often localized on the nitro group, indicating its strong electron-withdrawing nature.

Drug-Likeness and ADMET Prediction

While the focus here is on structural parameters, it is pertinent to mention the principles of "drug-likeness" and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as these are heavily reliant on structural and physicochemical parameters. Rules such as Lipinski's Rule of Five are used to evaluate the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. In silico ADMET prediction is a critical step in early-stage drug discovery, and various computational models are available to estimate these properties based on the molecule's structure. researchgate.net For instance, the solubility and permeability of this compound would be predicted based on its structural features.

Data Tables for Computational Investigations

The following tables provide hypothetical yet representative data that would be generated during a computational investigation of this compound, based on findings for structurally related molecules.

Table 1: Calculated Structural Parameters for this compound

ParameterValue
Molecular FormulaC₁₁H₇NO₄
Molecular Weight217.18 g/mol
Dihedral Angle (Pyranone-Phenyl)35.4°
C=O Bond Length (Pyranone)1.21 Å
N-O Bond Length (Nitro)1.23 Å

Table 2: Quantum Chemical Descriptors

DescriptorValue
HOMO Energy-7.2 eV
LUMO Energy-3.1 eV
HOMO-LUMO Gap4.1 eV
Dipole Moment4.5 D
Molecular Electrostatic Potential (Min)-0.05 a.u.
Molecular Electrostatic Potential (Max)0.08 a.u.

Table 3: Predicted Physicochemical Properties (Lipinski's Rule of Five Analysis)

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight217.18≤ 500Yes
logP2.1≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes

Applications of 6 3 Nitrophenyl 2h Pyran 2 One in Organic Synthesis and Materials Science

6-(3-nitrophenyl)-2H-pyran-2-one as a Versatile Building Block in Complex Molecule Synthesis

The 2H-pyran-2-one scaffold is a well-established and valuable building block in organic synthesis, serving as a precursor for a multitude of heterocyclic and carbocyclic systems. pleiades.onlineresearchgate.net The reactivity of the pyran-2-one ring, characterized by multiple electrophilic sites, allows for a variety of chemical transformations. clockss.org The introduction of a 3-nitrophenyl substituent at the 6-position further influences the electronic properties of the pyranone ring, enhancing its utility in the construction of complex molecular architectures.

Precursor to Other Heterocyclic Systems (e.g., nitrogen-containing heterocycles)

The 2H-pyran-2-one ring is susceptible to nucleophilic attack, often leading to ring-opening and subsequent rearrangement to form new heterocyclic structures. clockss.org This reactivity is particularly useful for the synthesis of nitrogen-containing heterocycles. For instance, the reaction of 2H-pyran-2-ones with various nitrogen nucleophiles can yield pyridines, pyridazines, and other nitrogenous systems. clockss.org

While specific studies on this compound as a precursor are not extensively detailed in the available literature, the reactivity of analogous 6-aryl-2H-pyran-2-ones provides strong evidence for its potential in this area. For example, the reaction of 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one with ammonium (B1175870) hydroxide (B78521) results in the formation of the corresponding 3-benzoyl-4-hydroxy-6-phenylpyridin-2(1H)-one, demonstrating a straightforward conversion of the pyran-2-one core into a pyridin-2-one. pleiades.onlineresearchgate.net This type of transformation is initiated by the nucleophilic attack of ammonia (B1221849) at the C6 position of the pyran-2-one ring, followed by ring opening and subsequent cyclization.

Furthermore, reactions of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones with nitrogen-containing reagents like imidazoliden-2-ylidene nitromethane (B149229) have been shown to produce more complex heterocyclic systems such as imidazo[1,2-a]pyridines. clockss.org Given these precedents, it is highly probable that this compound can be similarly employed to generate a diverse range of nitrogen-containing heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Derived from 6-Aryl-2H-pyran-2-one Precursors

6-Aryl-2H-pyran-2-one PrecursorReagentResulting Heterocyclic System
3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-oneAmmonium Hydroxide3-Benzoyl-4-hydroxy-6-phenylpyridin-2(1H)-one
6-Aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-oneImidazoliden-2-ylidene nitromethaneImidazo[1,2-a]pyridines

Role in Multi-component Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products, offering significant advantages in terms of atom economy and operational simplicity. nih.govrroij.com While the direct use of this compound as a substrate in MCRs is not prominently documented, the synthesis of pyran derivatives through MCRs is a well-established field. researchgate.netresearchgate.net These reactions typically involve the condensation of an aldehyde, a malononitrile, and a 1,3-dicarbonyl compound. rroij.com

The potential for this compound to participate in MCRs likely lies in its functional groups. The activated double bonds within the pyran-2-one ring could potentially act as Michael acceptors, or the entire ring system could serve as a platform for annulation reactions in the presence of suitable reaction partners. Further research is needed to explore the viability of this compound as a building block in novel multicomponent strategies to expand molecular diversity.

Cycloaddition Reactions of this compound for Carbocyclic and Heterocyclic Products

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of cyclic systems. nih.gov 2H-Pyran-2-ones can function as dienes in [4+2] cycloaddition reactions, reacting with various dienophiles to yield bicyclic lactones. nih.govrsc.orghkbu.edu.hk These cycloadducts can then be further transformed into a range of carbocyclic and heterocyclic products. The aromatic character of 2-pyrones can make them reluctant dienes, but the reaction is often facilitated by the use of electron-deficient dienophiles. nih.gov

The presence of a nitrophenyl group, as in this compound, can influence the electronic properties of the diene system and thus its reactivity in cycloaddition reactions. A study on the Diels-Alder reaction of a related compound, 3-(2-nitrophenyl)-5-bromo-α-pyrone, with silyl (B83357) vinyl ether demonstrated the feasibility of using nitrophenyl-substituted pyrones in such transformations to build complex molecular scaffolds. nih.gov The resulting cycloadduct served as a key intermediate in the synthesis of an indole (B1671886) ester derivative. nih.gov This suggests that this compound could similarly participate in Diels-Alder reactions to produce highly functionalized carbocyclic and heterocyclic structures.

Development of Novel Ligands and Catalysts Incorporating the Pyran-2-one Framework

The pyran-2-one scaffold, with its oxygen atoms and potential for further functionalization, can act as a ligand for metal ions. The coordination of metal ions to pyran-2-one derivatives can lead to the formation of novel metal complexes with potential applications in catalysis and materials science.

A notable example is the synthesis of metal complexes using a 6-phenyl-2H-pyran-2-one derivative. Specifically, 3-benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-one has been shown to act as a bidentate ligand, coordinating with Cu(II), Co(II), Ni(II), and Zn(II) ions. pleiades.onlineresearchgate.net The study revealed different coordination geometries for the resulting complexes, including a binuclear structure with square-planar geometry for the Cu(II) complex and tetrahedral or octahedral geometries for the others. pleiades.onlineresearchgate.net This demonstrates the capacity of the 6-aryl-pyran-2-one framework to form stable metal complexes. Given the structural similarity, this compound could also be explored as a ligand for the development of new catalysts with tailored electronic and steric properties.

Table 2: Metal Complexes of a 6-Phenyl-2H-pyran-2-one Derivative

Metal IonLigandResulting Complex Geometry
Cu(II)3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-oneBinuclear, Square-planar
Co(II)3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-oneOctahedral
Ni(II)3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-oneTetrahedral
Zn(II)3-Benzoyl-4-hydroxy-6-phenyl-2H-pyran-2-oneTetrahedral

Potential in Polymer and Advanced Materials Chemistry (e.g., functional monomers, optical materials)

The unique structural and electronic features of this compound suggest its potential for applications in polymer and materials chemistry. The pyran-2-one ring itself can be a component of larger polymeric structures, and the nitrophenyl group can impart specific optical or electronic properties.

While direct polymerization of this compound is not widely reported, the polymerization of related cyclic esters, such as 6-aryl-ε-caprolactones, has been achieved. rsc.org This indicates that with appropriate synthetic modifications, pyran-2-one derivatives could serve as functional monomers.

The presence of the nitrophenyl group is particularly interesting for the development of optical materials. Molecules containing donor and acceptor groups connected by a π-conjugated system, often referred to as push-pull systems, can exhibit significant nonlinear optical (NLO) properties. nih.gov The 3-nitrophenyl group acts as an electron acceptor. If a suitable electron-donating group were to be incorporated into the pyran-2-one structure, the resulting molecule could exhibit NLO behavior, which is valuable for applications in optoelectronics and photonics. nih.gov The investigation of push-pull tetrazoles containing a p-nitrophenyl group has demonstrated strong NLO activity, supporting the potential of nitrophenyl-substituted heterocycles in this field. nih.gov

Mechanistic Studies of Biological Interactions of 6 3 Nitrophenyl 2h Pyran 2 One Derivatives Excluding Clinical Data

Molecular Docking and Binding Affinity Predictions with Potential Protein Targets

Molecular docking simulations have been instrumental in identifying and characterizing the interactions between pyran-2-one derivatives and potential protein targets at a molecular level. These computational studies predict the binding modes and affinities of ligands within the active sites of proteins, offering insights into their inhibitory or modulatory mechanisms.

One of the primary targets identified for pyran-2-one derivatives is the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation. nih.govnih.gov Molecular modeling of a series of 3,4,6-triphenylpyran-2-one derivatives has elucidated their binding within the COX-2 active site. For the highly potent and selective COX-2 inhibitor, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, docking studies indicated that the p-methoxy (p-OMe) substituent on the C-6 phenyl ring is crucial. nih.gov This group interacts with several amino acid residues, including Isoleucine (Ile)345, Valine (Val)349, Leucine (Leu)359, Leu531, and Methionine (Met)535. nih.gov This interaction is believed to properly orient the C-3 p-SO2Me-phenyl ring within the COX-2 secondary pocket, facilitating strong interactions with Glutamine (Gln)192, Arginine (Arg)513, and Phenylalanine (Phe)518. nih.gov

In a different context, a high-throughput screening (HTS) campaign led to the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (B1230335) (ML221), a compound containing both a pyranone core and a nitrophenyl group, as a functional antagonist of the apelin (APJ) receptor. nih.gov While specific docking poses for ML221 were not detailed in the initial discovery, its identification through screening and subsequent structure-activity relationship (SAR) studies confirm its interaction with this G-protein coupled receptor (GPCR). nih.gov

Furthermore, docking studies on related pyrano[2,3-c]pyrazole derivatives have shown tight interactions with bacterial enzymes like DNA gyrase B and MurB, suggesting a potential mechanism for their antimicrobial activity. biointerfaceresearch.com Although these are fused heterocyclic systems, the pyran moiety is a core component, and the studies highlight the utility of docking in predicting potential antibacterial targets.

Table 1: Predicted Molecular Interactions of Pyran-2-one Derivatives with Protein Targets

Compound/Derivative Class Protein Target Key Interacting Residues Predicted Outcome
6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one COX-2 Ile345, Val349, Leu359, Leu531, Met535 (with C-6 substituent); Gln192, Arg513, Phe518 (with C-3 substituent) nih.gov Selective Inhibition nih.gov
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) Apelin (APJ) Receptor Not specified Functional Antagonism nih.gov

Enzyme Inhibition Mechanisms at the Molecular Level (e.g., in vitro kinetic studies)

In vitro enzyme assays provide quantitative data on the inhibitory potency of compounds and can help elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Studies on 3,4,6-triphenylpyran-2-one derivatives have demonstrated potent and selective inhibition of the COX-2 isozyme over COX-1. nih.gov The lead compound, 6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one, exhibited a COX-2 IC50 value of 0.02 µM, with a selectivity index (SI > 5000) far exceeding that of reference drugs like celecoxib (B62257) and rofecoxib. nih.gov This indicates a highly specific interaction with the COX-2 active site, consistent with the molecular docking predictions. The kinetic nature of this inhibition is suggested to be competitive, as the compound is designed to occupy the same binding site as the natural substrate. nih.govresearchgate.net

Another relevant study, while not on a nitrophenyl derivative, provides mechanistic insight into the action of 6-substituted pyran-2-ones. The compound 6-pentyl-2H-pyran-2-one (6PP), a metabolite from Trichoderma atroviride, was found to inhibit the fungus Cylindrocarpon destructans. nih.gov Integrated transcriptome and metabolome analysis identified the enoyl-CoA hydratase (ECHS1) as the hub gene and protein target for 6PP. It was shown that 6PP downregulates the expression of ECHS1 and also binds to the ECHS1 protein, thereby inhibiting its activity and inducing autophagy in the fungus. nih.gov This provides a clear example of a dual-action mechanism involving both gene expression modulation and direct protein inhibition by a 6-substituted-2H-pyran-2-one.

Table 2: In Vitro Enzyme Inhibition Data for Pyran-2-one Derivatives

Compound Target Enzyme IC50 (µM) Selectivity Index (COX-2/COX-1)
6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one COX-2 0.02 nih.gov >5000 nih.gov
6-(4-methoxyphenyl)-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one COX-1 >100 nih.gov N/A
6-(4-methoxyphenyl)-4-(4-methanesulfonylphenyl)-3-phenylpyran-2-one COX-2 0.45 nih.gov 70 nih.gov
Celecoxib (Reference) COX-2 0.07 nih.gov 474 nih.gov

Receptor Agonism/Antagonism Mechanisms (e.g., ligand-receptor interactions)

The interaction of pyran-2-one derivatives with cellular receptors is another key area of mechanistic investigation. These interactions can either mimic the natural ligand (agonism) or block its action (antagonism).

A significant finding in this area is the identification of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. nih.gov The apelin/APJ system is a critical regulator of cardiovascular homeostasis. ML221 was discovered through a high-throughput screen and was shown to inhibit apelin-stimulated receptor activity in cell-based assays. Importantly, it demonstrated over 37-fold selectivity for the APJ receptor compared to the structurally related angiotensin II type 1 (AT1) receptor. nih.gov Further screening against a panel of 29 other GPCRs showed no significant binding, confirming its specificity as an APJ receptor antagonist. nih.gov The mechanism is described as functional antagonism, meaning it opposes the physiological response induced by the agonist (apelin) at the receptor level.

While not pyran-2-ones, studies on 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives have identified them as antagonists of the P2Y12 receptor, which is involved in platelet aggregation. nih.govresearchgate.net This indicates that the broader class of six-membered heterocyclic compounds can be tailored to interact specifically with important receptor targets.

DNA/RNA Intercalation or Interaction Mechanisms

Based on available scientific literature, there is limited specific information regarding the direct intercalation or interaction of 6-(3-nitrophenyl)-2H-pyran-2-one or its close derivatives with DNA or RNA. While some complex heterocyclic systems or metal complexes are known to interact with nucleic acids, studies focusing on this mechanism for simple nitrophenyl-substituted pyranones are not prominent. mdpi.com Research on related fused pyran derivatives has focused on their interaction with DNA-associated enzymes like DNA gyrase, rather than direct binding to the DNA helix itself. biointerfaceresearch.com

Structure-Activity Relationships (SAR) from a Mechanistic and Theoretical Perspective

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by correlating chemical structure modifications with changes in biological activity.

For the 3,4,6-triphenylpyran-2-one series of COX-2 inhibitors, a clear SAR has been established. nih.gov

Substituent on the C-6 Phenyl Ring: Modification of the substituent at the para-position of the C-6 phenyl ring was critical for potency and selectivity. A methoxy (B1213986) (OMe) group, as seen in the most potent compound, was found to be optimal. nih.gov Molecular modeling suggests this group interacts with a specific sub-pocket in the COX-2 active site, ensuring the correct orientation of the rest of the molecule for maximal inhibitory effect. nih.gov

Position of the MeSO2 Pharmacophore: The placement of the methanesulfonyl (MeSO2) pharmacophore was crucial. When attached to the C-3 phenyl ring, the compound was a highly potent and selective COX-2 inhibitor. However, its regioisomer, with the MeSO2 group on the C-4 phenyl ring, was significantly less potent and selective. nih.gov

In the development of the APJ receptor antagonist ML221, SAR studies were also conducted. nih.gov The initial hit compound was modified to explore the importance of different structural features. This process, while not detailed with extensive theoretical analysis in the initial publication, involved systematic chemical changes to the pyranone core and its substituents to improve potency and selectivity, leading to the final structure of ML221. nih.gov

Studies on the antimicrobial properties of 2H-pyran-3(6H)-one derivatives also provide SAR insights. It was concluded that the α,β-unsaturated enone system within the pyranone ring is essential for activity. nih.gov Furthermore, the nature and bulkiness of the substituent at the C-2 position were directly associated with the level of antimicrobial activity against gram-positive bacteria. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Insights

Compound Series Biological Target/Activity Key Structural Feature Impact of Modification
3,4,6-Triphenylpyran-2-ones COX-2 Inhibition Substituent at C-6 phenyl para-position A methoxy group significantly enhances potency and selectivity compared to other groups. nih.gov
3,4,6-Triphenylpyran-2-ones COX-2 Inhibition Position of MeSO2 group Placement at C-3 phenyl ring leads to high potency; placement at C-4 phenyl ring drastically reduces it. nih.gov
2H-pyran-3(6H)-ones Antimicrobial Activity α,β-enone system Essential for biological activity. nih.gov

Future Directions and Emerging Research Challenges for 6 3 Nitrophenyl 2h Pyran 2 One Chemistry

Development of Novel and More Efficient Synthetic Routes

The synthesis of 2-pyrones has evolved significantly, moving beyond classical condensation reactions to more sophisticated and efficient catalytic methods. researchgate.netresearchgate.net For 6-(3-nitrophenyl)-2H-pyran-2-one, future synthetic research is likely to focus on strategies that offer improved yields, milder reaction conditions, greater functional group tolerance, and alignment with green chemistry principles.

Key emerging synthetic strategies include:

Transition-Metal Catalysis : Methods employing palladium, ruthenium, gold, and nickel catalysts have become powerful tools for constructing the 2-pyrone ring. nih.govrsc.org For instance, palladium-catalyzed coupling reactions, such as the Sonogashira coupling of appropriate precursors followed by an electrophilic cyclization, could provide a direct and flexible route to the target compound. nih.govacs.org Gold-catalyzed cascade reactions of propiolic acids are also a promising avenue, known for proceeding under exceptionally mild conditions. acs.orgnih.gov

N-Heterocyclic Carbene (NHC) Catalysis : NHC-catalyzed annulation reactions have emerged as a robust strategy for synthesizing highly substituted 2-pyrones. rsc.org Applying a [3+3] cyclization strategy using an appropriate β-bromo unsaturated aldehyde and a 1,3-dicarbonyl compound under NHC catalysis could offer a novel and efficient pathway. rsc.org

Green and One-Pot Methodologies : Future syntheses will increasingly prioritize sustainability. This includes the use of renewable starting materials, employing environmentally benign solvents like water or ethanol, and developing one-pot procedures that minimize waste and purification steps. researchgate.netresearchgate.netorientjchem.org The development of a one-pot synthesis starting from simple, commercially available alkanones and N,N-dimethylformamide dimethyl acetal (B89532) represents a valuable direction. researchgate.net

Table 1: Comparison of Potential Future Synthetic Methodologies

Methodology Potential Advantages Key Challenges Representative Catalyst/Reagent
Palladium-Catalyzed Cyclization High functional group tolerance, well-established reactivity. Catalyst cost, potential for metal contamination in products. PdCl₂(PPh₃)₂, CuI
Gold-Catalyzed Cascade Exceptionally mild conditions, high atom economy. Substrate scope limitations, catalyst sensitivity. [LAu]⁺ (L = ligand)
NHC-Catalyzed Annulation Access to complex substitution patterns, organocatalytic. Sensitivity to air and moisture, optimization of catalyst/base system. Imidazolium-based NHCs
Microwave-Assisted Synthesis Rapid reaction times, improved yields. Scalability, specialized equipment required. N/A (Energy Source)

Exploration of Unprecedented Reactivity Profiles and Transformations

The 2H-pyran-2-one ring is a versatile synthon, capable of acting as a diene in cycloadditions or undergoing nucleophile-induced ring transformations. clockss.orgresearchgate.net The presence of the electron-withdrawing 3-nitrophenyl group at the C-6 position is expected to significantly influence this reactivity, a facet that remains largely unexplored for this specific compound.

Future research should investigate:

Diels-Alder and Cycloaddition Reactions : A systematic study of this compound as a diene in [4+2] cycloaddition reactions with various dienophiles could lead to complex bicyclic lactones, which are valuable synthetic intermediates. nih.govnih.gov The use of strained alkynes in strain-promoted cycloadditions is another modern avenue to explore. rsc.org

Nucleophile-Induced Ring Transformations : The pyrone ring has three electrophilic centers (C-2, C-4, C-6), making it susceptible to nucleophilic attack. clockss.orgresearchgate.net Reacting this compound with a diverse array of carbon, nitrogen, and sulfur nucleophiles could provide access to a vast range of other heterocyclic systems, such as pyridines, pyridazines, pyrazoles, and thiophenes. thieme-connect.comepa.gov These transformations often proceed via ring-opening followed by recyclization, offering a powerful tool for molecular diversification. clockss.orgresearchgate.net

Formal Annulation Strategies : Beyond simple cycloadditions, using the pyrone as a two-carbon unit in formal [4+2] annulations could enable the construction of fused aromatic and heteroaromatic systems, a strategy that has been successfully applied to other pyrones. acs.org

Integration with Advanced Machine Learning and Artificial Intelligence for Property Prediction and Drug Discovery

The intersection of chemistry and artificial intelligence offers a paradigm shift in how molecules are designed and evaluated. For this compound and its future analogues, computational approaches are essential for accelerating discovery.

Emerging opportunities in this domain include:

Property Prediction : Machine learning (ML) and deep learning models can be trained on datasets of known heterocyclic compounds to predict key properties for novel pyrone derivatives. researchgate.netulster.ac.uk This includes physicochemical properties (solubility, LogP), ADME-T (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, and biological activity. scienceopen.comnih.gov Such in silico screening can prioritize which analogues to synthesize, saving significant time and resources. repec.orgresearchgate.net

Virtual Screening and Docking : Molecular docking simulations can predict the binding affinity and orientation of this compound derivatives within the active sites of specific biological targets, such as enzymes or receptors. nih.govmdpi.com This is crucial for rational drug design, helping to identify compounds with high potential as therapeutic agents. nih.govresearchgate.net

AI-Assisted Synthesis Planning : Advanced algorithms are being developed to predict viable synthetic routes for complex molecules. An AI platform could propose novel and efficient pathways to synthesize advanced analogues of this compound, potentially identifying non-intuitive disconnections and reaction sequences.

Investigation of Broader Mechanistic Roles and Biological Targets beyond Current Understandings

While the 2-pyrone class is known for a spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic effects, the specific biological profile of this compound is not well-defined. clockss.orgiosrjournals.org Future research must aim to comprehensively map its biological activity and elucidate its mechanisms of action.

Key research challenges are:

Broad Biological Screening : The compound and its future analogues should be screened against a wide array of biological targets, including diverse cancer cell lines, bacterial and fungal strains, and key enzyme families (e.g., kinases, proteases). nih.govnih.gov

Mechanism of Action Studies : For any identified biological activity, detailed mechanistic studies are paramount. This involves identifying the specific molecular target(s) and understanding the binding interactions at an atomic level. Techniques like thermal shift assays, surface plasmon resonance, and crystallography will be vital.

Exploring Polypharmacology : Many small molecules interact with multiple biological targets. Investigating the potential polypharmacology of this compound could reveal unexpected therapeutic applications or explain off-target effects.

Design and Synthesis of Advanced Analogues with Tuned Properties and Reactivity

The true potential of the this compound scaffold lies in its capacity for derivatization. The systematic design and synthesis of analogues based on structure-activity relationships (SAR) is a critical future direction. nih.govresearchgate.netnih.gov

Future synthetic campaigns should focus on:

Modification of the Phenyl Ring : Systematically altering the substitution on the phenyl ring is a primary strategy. This includes moving the nitro group to the ortho or para positions, or replacing it entirely with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule.

Substitution on the Pyrone Ring : Introducing various substituents at the C-3, C-4, and C-5 positions of the pyrone ring can dramatically influence steric and electronic properties, affecting both chemical reactivity and biological interactions. nih.gov

Bioisosteric Replacement : Replacing key functional groups with bioisosteres—substituents with similar physical or chemical properties—can lead to analogues with improved potency, selectivity, or pharmacokinetic profiles. For example, the lactone oxygen could be replaced with sulfur to create a thiopyranone, a modification known to alter reactivity. rsc.org

Table 2: Proposed Analogues for Future Synthesis and Evaluation

Analogue Type Rationale Potential Impact
Positional Isomers Investigate the effect of nitro group position (ortho, para) on biological activity and reactivity. Modulate binding affinity and electronic influence on the pyrone ring.
Electronically-Tuned Analogues Replace the -NO₂ group with groups like -CN, -CF₃ (withdrawing) or -OCH₃, -N(CH₃)₂ (donating). Systematically probe the structure-activity relationship (SAR).
Pyrone Core Derivatives Introduce alkyl or aryl groups at C-3, C-4, or C-5 positions. Enhance lipophilicity, introduce new binding interactions, alter reactivity.
Fused-Ring Systems Use the pyrone as a building block to construct polycyclic structures via annulation reactions. Create rigid scaffolds with novel 3D shapes for targeting complex binding sites.

Q & A

Q. What are the common synthetic routes for 6-(3-nitrophenyl)-2H-pyran-2-one, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis of this compound derivatives often employs palladium-catalyzed allylic alkylation, which leverages conjugation in the α-pyrone system to stabilize intermediates and improve yields . A "one-pot" method, developed by Keppe et al., is also effective, utilizing sequential condensation and cyclization steps under microwave or high-pressure conditions to achieve structural diversity . Yield optimization requires careful control of catalysts (e.g., Pd(0)), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). For nitro-substituted derivatives, electron-withdrawing groups may necessitate longer reaction times to avoid premature cyclization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. 1^1H NMR resolves aromatic protons (δ 7.5–8.5 ppm for nitrophenyl groups) and pyranone ring protons (δ 5.5–6.5 ppm). 13^{13}C NMR identifies carbonyl carbons (δ 160–170 ppm) and nitrophenyl carbons (δ 120–150 ppm) . High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography provides absolute stereochemistry for crystalline derivatives . For non-crystalline compounds, 2D NMR (COSY, HSQC) resolves complex coupling patterns .

Q. What biological activities are commonly associated with this compound derivatives?

  • Methodological Answer: Nitrophenyl-substituted pyranones exhibit antifungal, phytotoxic, and cytotoxic activities. For example, 6-pentyl-2H-pyran-2-one analogs inhibit Penicillium species (MIC: 10–50 µg/mL) via disruption of membrane integrity . Phytotoxicity assays (e.g., lettuce seed germination inhibition) show IC50_{50} values as low as 0.8 µM for tyrosinase inhibitors like 6-pentylpyran-2-one . Structure-activity relationships (SAR) indicate that nitro groups enhance electron-deficient character, improving binding to enzymatic active sites .

Advanced Research Questions

Q. How can green chemistry approaches be optimized for synthesizing this compound derivatives?

  • Methodological Answer: Microwave-assisted synthesis reduces reaction times (from 24 hours to <1 hour) and improves yields (75–90%) by enhancing thermal efficiency . Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize environmental impact. Catalytic systems like Fe2_2O3_3@SiO2_2/In2_2O3_3 enable recyclability (5+ cycles) without significant loss in activity . High-pressure (1–5 kbar) methods further accelerate [4+2] cycloadditions, particularly for sterically hindered nitroaryl groups .

Q. How do substituent positions on the pyranone ring modulate biological activity?

  • Methodological Answer: Substituents at the 3- and 6-positions significantly alter bioactivity. For instance, 6-alkyl chains (e.g., pentyl) enhance antifungal activity by increasing lipophilicity and membrane penetration . Conversely, 3-nitro groups improve tyrosinase inhibition via resonance stabilization of transition states . Computational docking studies (e.g., AutoDock Vina) reveal that nitro groups at the meta position (3-nitrophenyl) optimize hydrogen bonding with catalytic residues in tyrosinase (PDB: 2Y9X) .

Q. How can contradictions in reported bioactivity data for pyranone derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from assay variability (e.g., fungal strain differences) or purity issues. Standardized protocols (e.g., CLSI M38 for antifungals) and orthogonal assays (e.g., ATP-based viability vs. agar diffusion) improve reproducibility . For phytotoxicity studies, control for solvent effects (e.g., DMSO vs. ethanol) and use internal standards (e.g., gallic acid) to normalize results . Meta-analyses of SAR data can identify outliers caused by unaccounted stereochemistry or impurities .

Q. What strategies are effective for resolving spectral data ambiguities in pyranone derivatives?

  • Methodological Answer: Ambiguities in NMR splitting patterns (e.g., overlapping diastereotopic protons) can be addressed via 1^1H-1^1H COSY and NOESY to confirm spatial proximity . For MS fragmentation ambiguities, tandem MS/MS with collision-induced dissociation (CID) differentiates isobaric ions. X-ray crystallography remains the gold standard for absolute configuration, but microED can resolve structures for nanocrystalline samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.